molecular formula C10H11NO2 B1419203 Methyl indoline-3-carboxylate CAS No. 39891-71-9

Methyl indoline-3-carboxylate

Cat. No. B1419203
CAS RN: 39891-71-9
M. Wt: 177.2 g/mol
InChI Key: QLMBVRCJGIGWBV-UHFFFAOYSA-N
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Description

Methyl indoline-3-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It is a member of indoles and a methyl ester . It has a role as a metabolite . It is used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .


Synthesis Analysis

While specific synthesis methods for Methyl indoline-3-carboxylate were not found, there are general methods for the synthesis of indole-3-carboxylic acid derivatives . For example, Liu et al. have developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of Methyl indoline-3-carboxylate indicates the presence of intermolecular N-H…O hydrogen bond . Its crystal structure has been extracted from the marine Streptomyces sp. 060524 .


Chemical Reactions Analysis

While specific chemical reactions involving Methyl indoline-3-carboxylate were not found, there are general reactions for indole-3-carboxylic acid derivatives . For instance, Liu et al. proposed a synthesis of 1,3-substituted indoles via an oxidative heterocyclization reaction catalyzed by Pd .


Physical And Chemical Properties Analysis

Methyl indoline-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 175.19 .

Scientific Research Applications

1. Molecular Design and Synthesis

  • Methyl (S)-1-acetylindoline-2-carboxylate, a derivative of indoline-2-carboxylic acid, exhibits unique behavior in polar solvents, showing a tendency toward the cis amide isomer. This property makes it a potential candidate for designing different secondary structures and new materials (Pollastrini et al., 2021).
  • The synthesis of cyclic α- and β-amino esters from the indoline family, including methyl indoline-3-carboxylate, has been explored for their enantiodiscrimination potential in lipase-mediated reactions (Alatorre-Santamaría et al., 2010).

2. Anti-inflammatory and Anti-cancer Properties

  • Methyl indoline-3-propionate and related compounds have demonstrated efficacy in reducing lung injury and pro-inflammatory cytokines in mice, suggesting potential therapeutic applications (Finkin-Groner et al., 2015).
  • New methyl indole-3-carboxylate derivatives have shown anti-cancer activities, particularly against melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).

3. Applications in Alzheimer's Disease Treatment

  • Derivatives of indoline-3-propionic acids and esters, including carbamate derivatives, have shown both cholinesterase inhibitory activities and antioxidant properties, which are relevant in the treatment of Alzheimer's disease (Yanovsky et al., 2012).

4. Enzymatic Processes and Drug Metabolism

  • Indoline derivatives undergo a novel aromatization process catalyzed by cytochrome P450 enzymes, converting indoline to indole. This finding has implications for drug metabolism and therapeutic potency (Sun et al., 2007).

5. Advanced Synthetic Strategies

  • Various indoline derivatives, including methyl 5- and 6-nitroindole-2-carboxylates, have been synthesized through innovative methods, opening avenues for further chemical explorations (Lavrenov et al., 2002).
  • Novel methods for synthesizing 1-methyl-1H-indole-3-carboxylate derivatives have been developed, demonstrating the versatility of these compounds in chemical synthesis (Akbari & Faryabi, 2023).

Safety And Hazards

Methyl indoline-3-carboxylate is classified as a warning under the GHS07 pictogram . It can cause skin, eye, and respiratory tract irritation . It should be handled with adequate ventilation and personal protective equipment, including eyeglasses or chemical safety goggles .

Future Directions

Methyl indoline-3-carboxylate, as a member of indole-3-carboxylic acid esters, is of interest in the search for new drugs . Future research directions could include the development of new methods for the heterocyclization of indoles containing an ester group in position C-3 . Additionally, the application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMBVRCJGIGWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662836
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl indoline-3-carboxylate

CAS RN

39891-71-9
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39891-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dihydro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Alatorre-Santamaría, V Gotor-Fernández… - Tetrahedron …, 2010 - Elsevier
… in the transesterification reaction of methyl indoline-3-carboxylate with n-butanol catalyzed by … Chemical synthesis of racemic methyl indoline-3-carboxylate 3 and our attempts at …
Number of citations: 13 www.sciencedirect.com
J Pietruszka, RC Simon - ChemCatChem, 2010 - Wiley Online Library
… In conclusion, a short biocatalytic route towards enantiomerically pure indoline-3-carboxylic acid (S)-5 and methyl indoline-3-carboxylate (R)-9 has been developed utilizing CAL-B in …
J Pietruszka, RC Simon - Chemistry–A European Journal, 2010 - Wiley Online Library
… Methyl indoline 3-carboxylate (rac-19): Trifluoroacetic acid (9.2 mL, 119.3 mmol) was added to a stirred solution of rac-18 (2.20 g, 7.95 mmol) in dry CH 2 Cl 2 (40 mL), under vigorous …
P Bongen, J Pietruszka… - Chemistry–A European …, 2012 - Wiley Online Library
… ; both enzymes have already been shown to be superior in the enzymatic (D)KR of structurally related methyl 2,3-dihydro-1H-indene-3-carboxylate and methyl indoline-3-carboxylate in …
N Singh, K Kumar - AIP Conference Proceedings, 2017 - pubs.aip.org
The Indole has been known to maintain celebrity status since so many decades and has been a centre point at the spectrum of pharmacological research. The present work stimulates …
Number of citations: 2 pubs.aip.org
LY Zeng, J Yang, S Liu - Expert opinion on investigational drugs, 2017 - Taylor & Francis
Introduction: Seasonal influenza and pandemic outbreaks typically result in high mortality and morbidity associated with severe economic burdens. Vaccines and anti-influenza drugs …
Number of citations: 65 www.tandfonline.com
W Huang, X Li, X Song, Q Luo, Y Li… - The Journal of …, 2019 - ACS Publications
… acetanilide led to complex mixtures, from which we failed to isolate any pure product, the ester group-activated substrate (33) reacted to furnish methyl indoline-3-carboxylate 7 in 55% …
Number of citations: 23 pubs.acs.org
LGB Webb-Smith - uspto.report
The present invention relates to compounds of formulae I and H, or pharmaceutically acceptable salts or esters thereof. Further aspects of the invention relate to pharmaceutical …
Number of citations: 0 uspto.report
Z Qiu - 2020 - search.proquest.com
This thesis focuses on the development of redox-based tools to directly functionalize simple unprotected phenols’ Csp 2-OH bonds and to realize the reductive coupling reaction of aryl …
Number of citations: 2 search.proquest.com

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